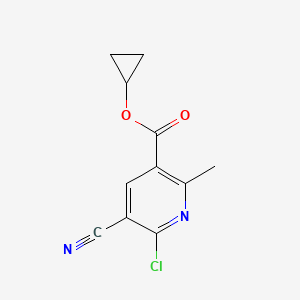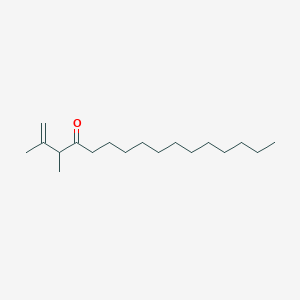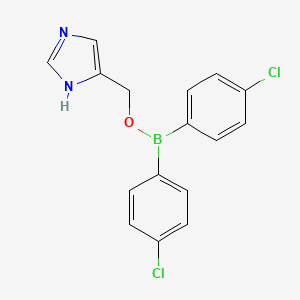
Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopropyl group, a chloro substituent, a cyano group, and a carboxylate group attached to a methylpyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable precursor, followed by chlorination, cyanation, and esterification reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions result in the replacement of the chloro group with other functional groups.
Aplicaciones Científicas De Investigación
Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxamide
- Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylic acid
- Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxaldehyde
Uniqueness
Cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group adds strain and reactivity, while the chloro, cyano, and carboxylate groups provide sites for further chemical modifications and interactions.
Propiedades
Número CAS |
919354-28-2 |
|---|---|
Fórmula molecular |
C11H9ClN2O2 |
Peso molecular |
236.65 g/mol |
Nombre IUPAC |
cyclopropyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-9(11(15)16-8-2-3-8)4-7(5-13)10(12)14-6/h4,8H,2-3H2,1H3 |
Clave InChI |
ZASRKVKTLMBMAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=N1)Cl)C#N)C(=O)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-](/img/structure/B14192483.png)

![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)

![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)


![5-{2-[(4-Nitrophenyl)methylidene]-3-oxobutyl}furan-2(5H)-one](/img/structure/B14192527.png)
![3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane](/img/structure/B14192535.png)
![3-Pyridinemethanol, 2-[(phenylmethyl)seleno]-](/img/structure/B14192536.png)

